molecular formula C18H16FNO B2705188 3-[(4-Fluorophenyl)amino]-5-phenylcyclohex-2-en-1-one CAS No. 937605-06-6

3-[(4-Fluorophenyl)amino]-5-phenylcyclohex-2-en-1-one

Cat. No. B2705188
CAS RN: 937605-06-6
M. Wt: 281.33
InChI Key: YJQGARCXOJCGFL-UHFFFAOYSA-N
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Description

3-[(4-Fluorophenyl)amino]-5-phenylcyclohex-2-en-1-one is a chemical compound that belongs to the class of cyclohexenone derivatives. It is also known as FPhC or fluorophenylcyclohexenone. This compound has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicine, pharmacology, and biochemistry.

Scientific Research Applications

Antibacterial and Antifungal Activities

RO4: has been investigated for its antimicrobial properties. Researchers synthesized derivatives of RO4 by reacting it with various benzaldehydes. These derivatives were then tested for antibacterial and antifungal activity. Notably, some compounds exhibited moderate antifungal activity against Candida species, with the highest activity observed against C. albicans by compound RO4 (with a 4-methoxyphenyl moiety) at an MIC value of 62.5 µg/mL .

Antitumor Activity

While not directly related to infectious diseases, RO4 ’s antitumor potential is worth mentioning. Further research could explore its impact on cancer cells and tumor growth inhibition .

Neurological Studies

RO4: derivatives, such as (S)-3-Amino-2-(4-fluorophenyl)propanoic acid , have been investigated as probes to study the structure and function of metabotropic glutamate receptor 5 (mGluR5). Understanding mGluR5’s role in synaptic plasticity and neurological disorders is essential.

Anti-HIV Activity

Although not directly studied for RO4 , related indole derivatives have shown anti-HIV activity. For instance, 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were screened against HIV-1 and HIV-2 strains. Investigating RO4 in this context could be intriguing .

properties

IUPAC Name

3-(4-fluoroanilino)-5-phenylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO/c19-15-6-8-16(9-7-15)20-17-10-14(11-18(21)12-17)13-4-2-1-3-5-13/h1-9,12,14,20H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJQGARCXOJCGFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C=C1NC2=CC=C(C=C2)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Fluorophenyl)amino]-5-phenylcyclohex-2-en-1-one

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